

Application Notes and Protocols: 2-{{(4-Methylphenyl)amino]methyl}phenol in Organic Synthesis}

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	2-{{(4-Methylphenyl)amino]methyl}phenol
Compound Name:	Methylphenyl)amino]methyl}pheno
	/
Cat. No.:	B1364916

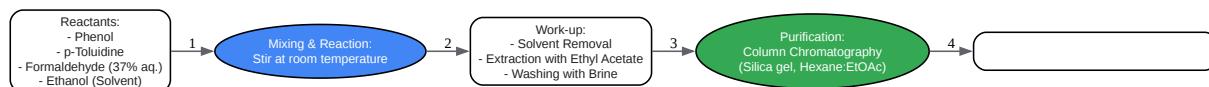
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-{{(4-Methylphenyl)amino]methyl}phenol is a phenolic Mannich base with significant potential in organic synthesis. Its bifunctional nature, possessing both a phenolic hydroxyl group and a secondary amine, makes it an attractive candidate as a ligand for metal-catalyzed reactions and as a building block for more complex molecules. This document provides detailed application notes and experimental protocols for the synthesis of **2-{{(4-Methylphenyl)amino]methyl}phenol** and its representative application as a ligand in the Suzuki-Miyaura cross-coupling reaction.

Introduction


Phenolic Mannich bases are a versatile class of organic compounds synthesized through the aminomethylation of a phenol with formaldehyde and a primary or secondary amine. The resulting molecules incorporate a phenol, an amine, and a methylene bridge, providing multiple coordination sites for metal ions. This structural motif has led to their exploration in various catalytic applications, including C-C and C-N bond-forming reactions, which are fundamental transformations in medicinal chemistry and materials science. **2-{{(4-Methylphenyl)amino]methyl}phenol}**

Methylphenyl)amino]methyl}phenol, specifically, is of interest due to the electronic and steric properties imparted by the p-tolyl group.

Synthesis of 2-{{(4-Methylphenyl)amino]methyl}phenol via Mannich Reaction

The most common and efficient method for the synthesis of **2-{{(4-Methylphenyl)amino]methyl}phenol** is the Mannich reaction. This three-component condensation involves phenol, formaldehyde, and p-toluidine.

Experimental Workflow: Synthesis

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-{{(4-Methylphenyl)amino]methyl}phenol**.

Detailed Experimental Protocol: Synthesis

Materials:

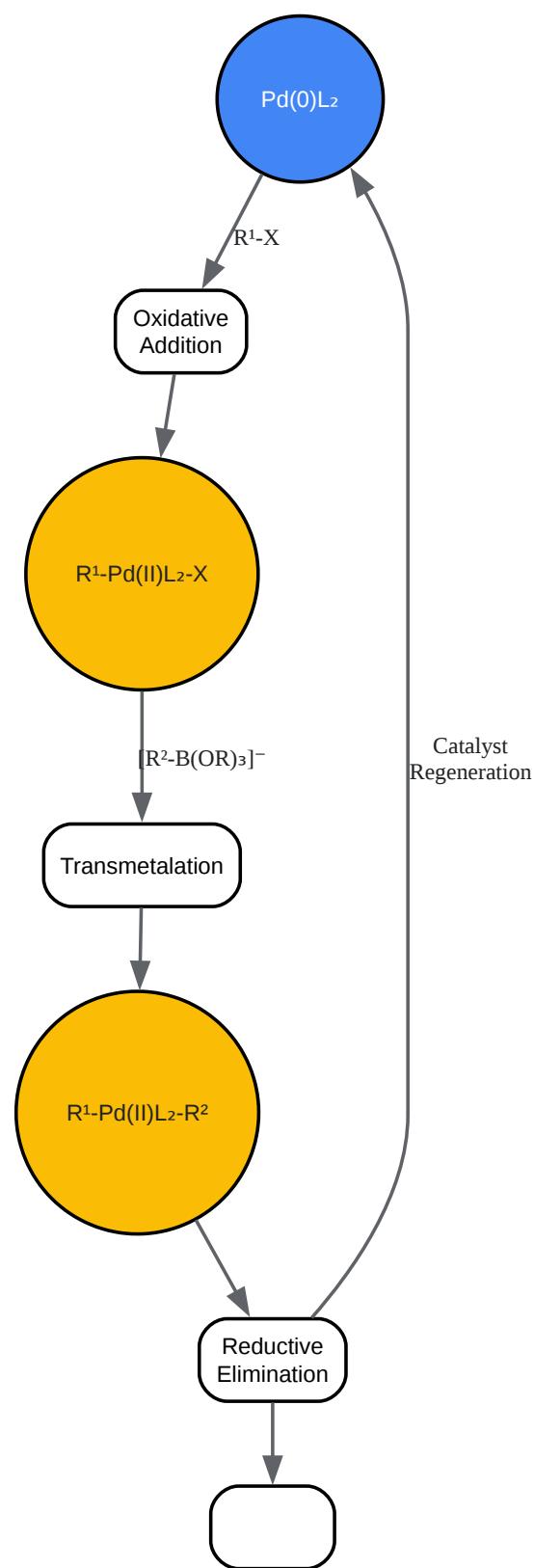
- Phenol (1.0 eq)
- p-Toluidine (1.0 eq)
- Formaldehyde (37% aqueous solution, 1.1 eq)
- Ethanol
- Ethyl acetate
- Brine (saturated NaCl solution)

- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

- To a solution of phenol (e.g., 9.41 g, 100 mmol) in ethanol (200 mL) in a round-bottom flask, add p-toluidine (e.g., 10.72 g, 100 mmol).
- Stir the mixture at room temperature for 15 minutes.
- To this solution, add a 37% aqueous solution of formaldehyde (e.g., 8.9 mL, 110 mmol) dropwise over 30 minutes.
- Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After completion of the reaction, remove the ethanol under reduced pressure.
- Dissolve the residue in ethyl acetate (200 mL) and wash with brine (3 x 100 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient as the eluent to afford pure **2-{{[(4-Methylphenyl)amino]methyl}phenol}**.

Expected Characterization Data


Property	Expected Value
Appearance	Off-white to pale yellow solid
Molecular Formula	C ₁₄ H ₁₅ NO
Molecular Weight	213.28 g/mol
¹ H NMR (CDCl ₃)	δ (ppm): 7.20-6.80 (m, 8H, Ar-H), 4.85 (s, 2H, -CH ₂ -), 3.80 (br s, 1H, -NH-), 2.30 (s, 3H, -CH ₃)
¹³ C NMR (CDCl ₃)	δ (ppm): 155.0, 145.0, 130.0, 129.5, 128.0, 122.0, 120.0, 116.0, 115.0, 50.0, 20.5
Melting Point	Not widely reported, but expected to be a solid at room temperature.

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Application in Organic Synthesis: Ligand in Suzuki-Miyaura Cross-Coupling

The structural features of **2-{{(4-Methylphenyl)amino}methyl}phenol** make it a potential bidentate ligand for transition metals like palladium, which are commonly used in cross-coupling reactions. The phenolic oxygen and the amino nitrogen can coordinate to the metal center, influencing its catalytic activity and stability. Below is a representative protocol for its use in the Suzuki-Miyaura reaction, a cornerstone of C-C bond formation.

Signaling Pathway: Suzuki-Miyaura Catalytic Cycle

[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the coupling of an aryl bromide with an arylboronic acid using a palladium catalyst and **2-{{(4-Methylphenyl)amino}methyl}phenol** as a ligand.

Materials:

- Aryl bromide (e.g., 4-bromoanisole, 1.0 eq)
- Arylboronic acid (e.g., phenylboronic acid, 1.2 eq)
- Palladium(II) acetate $[\text{Pd}(\text{OAc})_2]$ (e.g., 2 mol%)
- **2-{{(4-Methylphenyl)amino}methyl}phenol** (4 mol%)
- Potassium carbonate (K_2CO_3 , 2.0 eq)
- Toluene
- Water
- Ethyl acetate
- Brine

Procedure:

- In a Schlenk tube, add palladium(II) acetate (e.g., 4.5 mg, 0.02 mmol) and **2-{{(4-Methylphenyl)amino}methyl}phenol** (e.g., 8.5 mg, 0.04 mmol).
- Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
- Add toluene (5 mL) and stir the mixture at room temperature for 15 minutes to allow for pre-formation of the catalyst complex.

- To the catalyst mixture, add the aryl bromide (e.g., 187 mg, 1.0 mmol), arylboronic acid (e.g., 146 mg, 1.2 mmol), and potassium carbonate (e.g., 276 mg, 2.0 mmol).
- Add water (1 mL) to the reaction mixture.
- Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and quench with water (10 mL).
- Extract the product with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the coupled product.

Representative Quantitative Data

The following table presents hypothetical but expected results for the Suzuki-Miyaura coupling reaction using **2-{{[(4-Methylphenyl)amino]methyl}phenol** as a ligand, based on the performance of similar aminophenol-derived ligands. Actual results may vary.

Entry	Aryl Halide (R ¹ -X)	Arylboronic Acid (R ² - B(OH) ₂)	Product (R ¹ -R ²)	Yield (%)
1	4-Bromoanisole	Phenylboronic acid	4- Methoxybiphenyl	85-95
2	4-Bromotoluene	Phenylboronic acid	4-Methylbiphenyl	80-90
3	1-Bromo-4- fluorobenzene	Phenylboronic acid	4-Fluorobiphenyl	75-85
4	4-Bromoanisole	4- Methylphenylbor onic acid	4-Methoxy-4'- methylbiphenyl	82-92

Conclusion

2-{{(4-Methylphenyl)amino}methyl}phenol is a readily accessible phenolic Mannich base with promising applications in organic synthesis, particularly as a ligand in metal-catalyzed cross-coupling reactions. The provided protocols offer a foundation for its synthesis and utilization in the Suzuki-Miyaura reaction. Further exploration of this and related ligands could lead to the development of highly efficient and selective catalytic systems for a variety of important organic transformations. Researchers are encouraged to adapt and optimize these protocols for their specific substrates and reaction conditions.

- To cite this document: BenchChem. [Application Notes and Protocols: 2-{{(4-Methylphenyl)amino}methyl}phenol in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1364916#application-of-2-4-methylphenyl-amino-methyl-phenol-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com